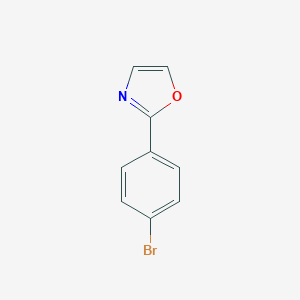

2-(4-Bromophenyl)oxazole

Overview

Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)oxazole derivatives often involves halogenation, coupling reactions, and cyclization processes. For example, the synthesis of novel oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been achieved through strategies involving gold-catalyzed oxidation and [3+2] annulation reactions (Murtuja et al., 2023). These methods highlight the versatility and reactivity of 2-(4-Bromophenyl)oxazole in forming complex structures under controlled conditions.

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)oxazole derivatives has been elucidated through techniques like X-ray crystallography, showing that these compounds can exhibit interesting intramolecular interactions, such as hydrogen bonding, which influence their structural configuration (Murtuja et al., 2023). Such analyses are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

2-(4-Bromophenyl)oxazole serves as a versatile precursor in various chemical reactions, including coupling reactions that lead to the formation of diverse oxazole derivatives. These reactions are essential for modifying the chemical structure and thereby the properties of the oxazole ring (Young et al., 2004).

Physical Properties Analysis

The physical properties of 2-(4-Bromophenyl)oxazole derivatives, such as melting points, boiling points, and solubility, can vary significantly depending on the substituents attached to the oxazole ring. These properties are crucial for determining the compound's applicability in different chemical processes and applications.

Chemical Properties Analysis

The chemical properties of 2-(4-Bromophenyl)oxazole, including its reactivity towards nucleophiles, electrophiles, and various reagents, are influenced by the presence of the oxazole ring and the bromophenyl group. Studies have demonstrated the compound's involvement in diverse chemical reactions, leading to the synthesis of compounds with potential biological activities (Zeyrek et al., 2015).

Scientific Research Applications

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Researchers around the globe synthesize various oxazole derivatives and screen them for their various biological activities . Here are some general applications of oxazole derivatives:

- Antimicrobial Activity : Oxazole derivatives have been found to exhibit antimicrobial activity .

- Anticancer Activity : Some oxazole derivatives have shown potential as anticancer agents .

- Antitubercular Activity : Oxazole derivatives have been studied for their antitubercular properties .

- Anti-inflammatory Activity : Certain oxazole derivatives have anti-inflammatory properties .

- Antidiabetic Activity : Some oxazole derivatives have been found to exhibit antidiabetic activity .

- Antioxidant Activity : Oxazole derivatives have been studied for their antioxidant properties .

- Antiobesity Activity : Some oxazole derivatives have been found to exhibit antiobesity activity .

- Platelets Aggregation Inhibitor : Oxazole derivatives are part of medicinal compounds like ditazole, which is a platelets aggregation inhibitor .

- Tyrosine Kinase Inhibitor : Mubritinib, an oxazole derivative, is a tyrosine kinase inhibitor .

- COX-2 Inhibitor : Oxaprozin, another oxazole derivative, is a COX-2 inhibitor .

- Synthesis of 2-(4-Bromophenyl)5-phenyloxazole : The Fischer oxazole synthesis has been useful in the synthesis of 2-(4-Bromophenyl)5-phenyloxazole starting with benzaldehyde cyanohydrin and 4-bromobenzaldehyde .

- Antiviral Activity : Some oxazole derivatives have been found to exhibit antiviral activity .

- Antimalarial Activity : Oxazole derivatives have been studied for their antimalarial properties .

- Antifungal Activity : Certain oxazole derivatives have antifungal properties .

- Antidepressant Activity : Some oxazole derivatives have been found to exhibit antidepressant activity .

- Antipsychotic Activity : Oxazole derivatives have been studied for their antipsychotic properties .

- Antihypertensive Activity : Certain oxazole derivatives have antihypertensive properties .

Future Directions

Oxazole and its derivatives, including “2-(4-Bromophenyl)oxazole”, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The future of oxazole research lies in the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name |

2-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPKDKRJQXERIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454315 | |

| Record name | 2-(4-bromophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)oxazole | |

CAS RN |

176961-50-5 | |

| Record name | 2-(4-bromophenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)-3-fluorodiazirine](/img/structure/B70600.png)

![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-(2,5-dioxopyrrol-1-yl)benzoate](/img/structure/B70608.png)

![Tert-butyl N-[(3R)-2-oxohex-5-en-3-yl]carbamate](/img/structure/B70611.png)

![(E)-4-[(2S,3S)-3-Methyloxiran-2-yl]but-3-en-2-one](/img/structure/B70613.png)

![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)